molecular formula C12H11IN2O2 B8624953 1-Methyl-4-(3-nitrophenyl)pyridin-1-ium iodide CAS No. 143257-79-8

1-Methyl-4-(3-nitrophenyl)pyridin-1-ium iodide

Cat. No. B8624953
Key on ui cas rn: 143257-79-8
M. Wt: 342.13 g/mol
InChI Key: FQDZYPJEOFOAKU-UHFFFAOYSA-M
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Patent
US06159979

Procedure details

To a solution of 1-methyl-4-(3-nitrophenyl)pyridinium iodide (D5, 4.0 g, 11.7 mmol) in ethanol (100 ml) and water (100 ml) at 0° C. was added sodium borohydride (665 mg, 17.6 mmol) portionwise over 0.5 h, before allowing to warm to room temperature while stirring for 2h. To the mixture was added 10% NaOH solution (100 ml) and the product extracted with dichloromethane (2×), dried (Na2SO4) and evaporated in vacuo to a brown oil (2.6 g). The oil was dissolved in ethanol (100 ml) and hydrogenated over 10% Pd--C at 50 psi and 50° C. for 48 h. Filtration and evaporation in vacuo of the filtrate gave the title compound as a yellow oil (2.1 g, 93%).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
665 mg
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
93%

Identifiers

REACTION_CXSMILES
[I-].[CH3:2][N+:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:14]=[CH:13][CH:12]=[C:11]([N+:15]([O-])=O)[CH:10]=2)=[CH:5][CH:4]=1.[BH4-].[Na+].[OH-].[Na+]>C(O)C.O>[CH3:2][N:3]1[CH2:8][CH2:7][CH:6]([C:9]2[CH:10]=[C:11]([CH:12]=[CH:13][CH:14]=2)[NH2:15])[CH2:5][CH2:4]1 |f:0.1,2.3,4.5|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
[I-].C[N+]1=CC=C(C=C1)C1=CC(=CC=C1)[N+](=O)[O-]
Name
Quantity
665 mg
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
while stirring for 2h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the product extracted with dichloromethane (2×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a brown oil (2.6 g)
DISSOLUTION
Type
DISSOLUTION
Details
The oil was dissolved in ethanol (100 ml) and hydrogenated over 10% Pd--C at 50 psi and 50° C. for 48 h
Duration
48 h
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation in vacuo of the filtrate

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
CN1CCC(CC1)C=1C=C(N)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.1 g
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 94.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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